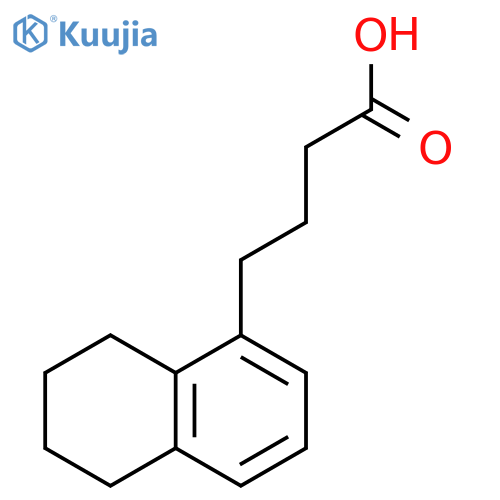Cas no 75489-92-8 (4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid)

75489-92-8 structure
商品名:4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 1-Naphthalenebutanoicacid, 5,6,7,8-tetrahydro-
- 4-tetralin-1-ylbutanoic acid
- 4-(5,5-dimethyl-4,5-dihydro-oxazol-2-yl)-3-hydroxy-5H-furan-2-one
- 4-(5,5-dimethyl-4,5-dihydro-oxazol-2-yl)-dihydro-furan-2,3-dione
- 4-(5,6,7,8-Tetrahydro-[1]naphthyl)-buttersaeure
- 4-(5,6,7,8-tetrahydro-[1]naphthyl)-butyric acid
- AC1NTN8H
- NSC337601
- 4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid
- 75489-92-8
- NSC28069
- NSC-28069
- EN300-1850569
- DTXSID90996948
-
- インチ: InChI=1S/C14H18O2/c15-14(16)10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h3,6-7H,1-2,4-5,8-10H2,(H,15,16)
- InChIKey: PYNJPEQMFVQYMU-UHFFFAOYSA-N
- ほほえんだ: C1CCC2=C(C1)C=CC=C2CCCC(=O)O
計算された属性
- せいみつぶんしりょう: 218.13074
- どういたいしつりょう: 218.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.109
- ふってん: 372.1°C at 760 mmHg
- フラッシュポイント: 269°C
- 屈折率: 1.557
- PSA: 37.3
- LogP: 2.97270
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850569-10.0g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1850569-0.5g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-0.25g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-1.0g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1850569-10g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-5g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-1g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-2.5g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-5.0g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1850569-0.1g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 0.1g |
$804.0 | 2023-09-19 |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid 関連文献
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
75489-92-8 (4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid) 関連製品
- 40228-90-8(7-Phenylheptanoic acid)
- 16269-06-0(9-Phenyl-nonanoic Acid)
- 4521-22-6(4-(p-Tolyl)butyric acid)
- 5581-75-9(6-Phenylhexanoic acid)
- 26547-51-3(8-Phenyloctanoic acid)
- 19629-78-8(Benzenehexadecanoicacid)
- 1811-85-4(3-(2,4-Dimethylphenyl)propionic Acid)
- 22084-89-5(3-(2-methylphenyl)propanoic acid)
- 1821-12-1(4-Phenylbutyric acid)
- 2270-20-4(5-Phenylvaleric acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
